molecular formula C9H8N6O B2970335 8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one CAS No. 2416243-53-1

8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2970335
CAS RN: 2416243-53-1
M. Wt: 216.204
InChI Key: FMYVSRCONDSZBN-UHFFFAOYSA-N
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Description

8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one is a type of nitrogen-containing bicyclic heterocycle . It belongs to the family of pyrido[1,2-a]pyrimidin-4-ones, which have attracted considerable attention due to their wide applications in pharmaceuticals, agrochemicals, and material sciences . Numerous pyrido[1,2-a]pyrimidin-4-ones have exhibited a wide range of biological activities such as in antipsychotic agents, tranquilizers, antioxidants, anticancer agents, antiulcer agents, antihypertensives, antidepressants, antiallergics, antiplasmodial falcipain-2 inhibitors, and spinal muscular atrophy (SMA) drugs .


Synthesis Analysis

The synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones, including 8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one, can be achieved via a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130 °C in DMF . This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation .


Chemical Reactions Analysis

A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Scientific Research Applications

Synthesis and Chemical Properties

Concise Synthesis of Nitrogen-rich Bicyclic Scaffolds : A study highlighted the development of a new strategy for the concise synthesis of substituted pyrido[1,2-a]pyrimidin-2-ones, which are structurally related to pyrido[1,2-a]pyrimidin-4-ones and are associated with a broad range of useful biological properties. This synthetic route allows access to several unusual bicyclic systems with higher nitrogen contents, representing attractive structural templates for drug discovery (Alanine et al., 2016).

Biological Evaluation and Potential

Histone Deacetylase Inhibition : Another study described the synthesis and biological evaluation of a compound structurally similar to 8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one, which acts as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Structural Analysis and Crystallography

Cation Tautomerism and Disorder : Research on pyrimidine derivatives, including those with structural similarities to 8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one, has shown cation tautomerism, twinning, and disorder in their crystalline forms. These findings are crucial for understanding the molecular recognition processes that underlie the targeted drug actions of pharmaceuticals containing such functionalities (Rajam et al., 2017).

Mechanism of Action

Future Directions

Given the importance of pyrido[1,2-a]pyrimidin-4-ones in drug discovery, much effort has been focused on the synthetic strategies and methods to construct and diversify these scaffolds efficiently . The design and development of milder and more sustainable processes for the synthesis of pyrido[1,2-a]pyrimidin-4-ones is imperative . Future research may focus on developing new synthetic methods and exploring the diverse biological activities of these compounds.

properties

IUPAC Name

8-amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c10-6-1-2-15-8(3-6)13-7(4-9(15)16)5-12-14-11/h1-4H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYVSRCONDSZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=CC2=O)CN=[N+]=[N-])C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one

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